molecular formula C10H8N6S B15358253 4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

Cat. No.: B15358253
M. Wt: 244.28 g/mol
InChI Key: KFPNLVMHHHVXTQ-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolyl group attached to a thiazolyl ring, which is further linked to a pyrimidinyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazolyl and thiazolyl intermediates. These intermediates are then coupled with the pyrimidinyl group under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, pyridine, and various bases to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolyl ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the pyrimidinyl group to produce derivatives with different functional groups.

  • Substitution: : The pyrazolyl and thiazolyl rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:
  • Oxidation: : Sulfoxides and sulfones are common products.

  • Reduction: : Reduced pyrimidinyl derivatives.

  • Substitution: : Substituted pyrazolyl and thiazolyl derivatives.

Scientific Research Applications

4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

  • 4-(1H-pyrazol-4-yl)pyridine: : Similar pyrazolyl group but different heterocyclic ring.

  • 4-(1H-pyrazol-4-yl)benzoic acid: : Similar pyrazolyl group but different functional group.

  • 1,4-Di(1H-pyrazol-4-yl)benzene: : Similar pyrazolyl groups but different core structure.

These compounds share structural similarities but differ in their functional groups and core structures, leading to different chemical properties and applications.

Properties

Molecular Formula

C10H8N6S

Molecular Weight

244.28 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8N6S/c1-2-11-9(12-3-1)16-10-15-8(6-17-10)7-4-13-14-5-7/h1-6H,(H,13,14)(H,11,12,15,16)

InChI Key

KFPNLVMHHHVXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)C3=CNN=C3

Origin of Product

United States

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